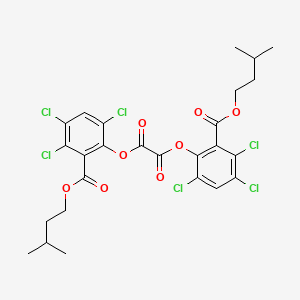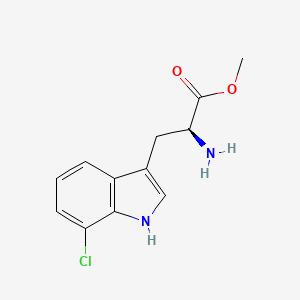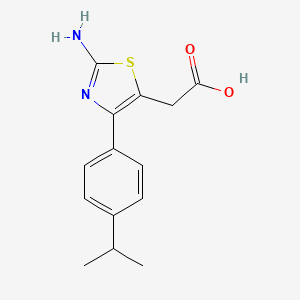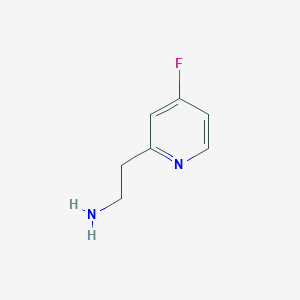
4-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-氯-3-(3-丙基-1,2,4-恶二唑-5-基)苯胺是一种有机化合物,属于恶二唑类,恶二唑类是含有氧原子和两个氮原子的五元杂环化合物。
准备方法
合成路线和反应条件
4-氯-3-(3-丙基-1,2,4-恶二唑-5-基)苯胺的合成通常涉及芳酰胺肟与正丁醛的环缩合,然后氧化。例如,Srivastava 等人 报道了通过二氧化锰介导的 3-芳基-5-丙基-4,5-二氢-1,2,4-恶二唑的氧化合成 3-芳基-5-丙基-1,2,4-恶二唑 .
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大,并针对产率和纯度进行了优化。连续流动反应器和自动化合成平台的使用可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
4-氯-3-(3-丙基-1,2,4-恶二唑-5-基)苯胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化生成不同的恶二唑衍生物。
还原: 还原反应可以改变连接到恶二唑环上的官能团。
取代: 在适当条件下,氯原子可以被其他亲核试剂取代。
常见试剂和条件
氧化: 二氧化锰通常用作氧化剂。
还原: 可以采用硼氢化钠等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以生成各种恶二唑衍生物,而取代可以在氯位置引入不同的官能团。
科学研究应用
4-氯-3-(3-丙基-1,2,4-恶二唑-5-基)苯胺有几个科学研究应用:
药物化学: 该化合物因其作为抗感染剂的潜力而受到关注,对细菌、病毒和其他病原体具有活性.
材料科学: 它可用于设计具有特定性能的新材料,例如热稳定性和高密度.
农用化学品: 该化合物因其对各种害虫和病原体的生物活性而有望成为杀虫剂或除草剂.
作用机理
4-氯-3-(3-丙基-1,2,4-恶二唑-5-基)苯胺的作用机理涉及它与特定分子靶标和途径的相互作用。 例如,在医药应用中,它可能通过干扰病原体的代谢过程或细胞壁合成来抑制病原体的生长 . 确切的分子靶标和途径可能会根据具体的应用和靶向的生物体而有所不同。
作用机制
The mechanism of action of 4-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the growth of pathogens by interfering with their metabolic processes or cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
相似化合物的比较
类似化合物
3,5-双(4-硝基呋咱-3-基)-1,2,4-恶二唑: 以其高热稳定性和密度而闻名.
3-(4-硝基呋咱-3-基)-1,2,4-恶二唑-5-胺: 另一种具有高能材料应用的恶二唑衍生物.
独特性
4-氯-3-(3-丙基-1,2,4-恶二唑-5-基)苯胺因其独特的取代模式而独一无二,这种模式赋予了其独特的化学和生物学特性
属性
分子式 |
C11H12ClN3O |
|---|---|
分子量 |
237.68 g/mol |
IUPAC 名称 |
4-chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)aniline |
InChI |
InChI=1S/C11H12ClN3O/c1-2-3-10-14-11(16-15-10)8-6-7(13)4-5-9(8)12/h4-6H,2-3,13H2,1H3 |
InChI 键 |
IDQVWVBBXDLTDH-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















